molecular formula C22H42O4 B098174 Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester CAS No. 18418-21-8

Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Cat. No. B098174
CAS RN: 18418-21-8
M. Wt: 370.6 g/mol
InChI Key: FUNFISHGHMLDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as methyl palmitate, is a fatty acid ester that is widely used in various fields, such as food, cosmetics, and biofuels. This compound is synthesized from palmitic acid, a saturated fatty acid found in many natural sources, including palm oil, animal fats, and dairy products. In recent years, there has been growing interest in the scientific research application of methyl palmitate due to its potential biological and therapeutic effects.

Mechanism Of Action

The mechanism of action of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate is not fully understood. However, it has been proposed that its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and anticancer effects may be mediated by the modulation of various signaling pathways, such as the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Methyl palmitate has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of genes involved in lipid metabolism and energy production in adipocytes. Moreover, it has been shown to reduce the levels of triglycerides and cholesterol in the liver and blood of mice fed a high-fat diet. Additionally, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.

Advantages And Limitations For Lab Experiments

Methyl palmitate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Moreover, it is stable and can be stored for long periods of time. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the scientific research application of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate. One area of interest is its potential as a natural antimicrobial agent for food preservation. Another area of research is its use as a biofuel, as it can be produced from renewable sources and has a high energy density. Moreover, its therapeutic potential in the treatment of various diseases, such as cancer and diabetes, warrants further investigation. Additionally, the development of new methods for the synthesis of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate and its derivatives may lead to the discovery of new applications and properties.

Synthesis Methods

Methyl palmitate can be synthesized through various methods, including esterification, transesterification, and enzymatic synthesis. One of the most common methods is the esterification of palmitic acid with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate and water as byproducts. The purity of the final product can be improved by distillation or chromatography.

Scientific Research Applications

Methyl palmitate has been studied for its potential biological and therapeutic effects. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In particular, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been reported to induce apoptosis and inhibit the proliferation of cancer cells, such as breast cancer and colon cancer cells.

properties

CAS RN

18418-21-8

Product Name

Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate

InChI

InChI=1S/C22H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)24-18-20-19-25-22(2,3)26-20/h20H,4-19H2,1-3H3

InChI Key

FUNFISHGHMLDHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.